ML375 Demonstrates Superior Subtype Selectivity (>100-fold) Compared to Broad-Spectrum Muscarinic Antagonists
ML375 displays >100-fold functional selectivity for M5 over M1-M4 subtypes. In FLIPR calcium mobilization assays, ML375 exhibited an IC50 of 300 nM at human M5 and 790 nM at rat M5, with no detectable inhibition (IC50 >30 μM) at human or rat M1-M4 receptors at concentrations up to 30 μM . In contrast, broad-spectrum muscarinic antagonists such as scopolamine and atropine inhibit all five mAChR subtypes with nanomolar affinity (Ki values ranging from 0.2-2 nM across M1-M5), demonstrating essentially zero subtype discrimination . The >100-fold selectivity window of ML375 ensures that observed in vivo effects are attributable specifically to M5 receptor modulation rather than confounding activity at M1-M4.
| Evidence Dimension | Functional selectivity window (M5 vs M1-M4) |
|---|---|
| Target Compound Data | hM5 IC50 = 300 nM; rM5 IC50 = 790 nM; h/r M1-M4 IC50 >30 μM (>100-fold selectivity) |
| Comparator Or Baseline | Scopolamine: Ki = 0.2-2 nM across M1-M5 (no selectivity); Atropine: Ki = 0.3-2 nM across M1-M5 (no selectivity) |
| Quantified Difference | ML375: >100-fold selective; Scopolamine/Atropine: non-selective (<2-fold) |
| Conditions | FLIPR calcium mobilization assay in CHO cells expressing recombinant human or rat mAChR subtypes; Ki values from radioligand binding |
Why This Matters
Procurement of a non-selective antagonist would introduce M1-M4 off-target confounds that obscure M5-specific pharmacology and preclude valid interpretation of in vivo results.
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